2-Ethylpropanediamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-2-3(4(6)8)5(7)9/h3H,2H2,1H3,(H2,6,8)(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTLLABTZRFJGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294584 | |
| Record name | 2-ethylpropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6082-49-1 | |
| Record name | NSC97182 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-ethylpropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethylpropanediamide
Historical and Contemporary Approaches to Propanediamide Synthesis
The preparation of propanediamides, including 2-ethylpropanediamide, has traditionally relied on robust and well-understood reactions that are still widely employed today. These methods offer reliable pathways to the target molecule, leveraging common starting materials.
A primary and versatile route to 2-substituted propanediamides is through the malonic ester synthesis. masterorganicchemistry.comyoutube.com This methodology begins with a diester of malonic acid, which is first alkylated and then converted to the diamide (B1670390).
The synthesis of this compound via this pathway commences with diethyl malonate. The acidic alpha-hydrogen of diethyl malonate is deprotonated by a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. youtube.comyoutube.com This enolate then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide) in an SN2 reaction to introduce the ethyl group at the alpha-position, yielding diethyl ethylmalonate. nih.govsigmaaldrich.com
The subsequent conversion of the resulting diethyl ethylmalonate to this compound is achieved through aminolysis. This involves reacting the diester with ammonia (B1221849). The ester groups are susceptible to nucleophilic attack by ammonia, leading to the displacement of the ethoxide leaving groups and the formation of the corresponding amide bonds. This reaction is typically carried out in the presence of ammonium (B1175870) hydroxide (B78521) or ammonium salts. google.com
Alkylation: Diethyl malonate is reacted with sodium ethoxide followed by ethyl bromide to form diethyl ethylmalonate. youtube.com
Aminolysis: Diethyl ethylmalonate is treated with excess ammonia to yield this compound. google.com
A patent describes reacting diethyl ethylmalonate with a substituted aniline (B41778) in the presence of sodium ethoxide to form a mono-anilide, highlighting the reactivity of the malonate ester system. google.com
Direct amidation offers a more convergent approach to this compound, potentially reducing the number of synthetic steps. This can involve the reaction of ethylmalonic acid or its derivatives directly with an aminating agent.
One such method involves the direct reaction of a dicarboxylic acid with amines. acs.org For the synthesis of this compound, this would entail the reaction of ethylmalonic acid with ammonia or an ammonia equivalent. However, the direct amidation of carboxylic acids often requires high temperatures or the use of coupling agents to activate the carboxylic acid functionality towards nucleophilic attack by the amine. unimi.it The formation of water as a byproduct can also present challenges, potentially requiring its removal to drive the reaction to completion. acs.org
Catalytic methods have been developed to facilitate direct amidation under milder conditions. For instance, various catalysts, including those based on boron researchgate.net or metals like rhodium organic-chemistry.org and calcium ru.nl, have been shown to promote amide bond formation. A study reported the use of niobium pentoxide (Nb2O5) as a heterogeneous Lewis acid catalyst for the synthesis of diamides from dicarboxylic acids and amines. acs.org While these examples showcase general amidation strategies, their specific application to the synthesis of this compound from ethylmalonic acid would require dedicated investigation.
Reaction Optimization and Process Chemistry Considerations
The efficiency and sustainability of synthesizing this compound are critical for practical applications. This involves careful control of reaction parameters and the adoption of greener chemical practices.
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that can be manipulated include:
Temperature: In the aminolysis of diethyl ethylmalonate, temperature control is crucial. A patent related to the synthesis of N-methyl-malonamic acid ethyl ester from diethyl malonate and monomethylamine highlights that controlling the reaction temperature between -20 °C and 5 °C allows for selective mono-aminolysis. google.com This suggests that careful temperature management could also be used to control the reaction to form the diamide.
Reagent Stoichiometry: The molar ratio of reactants significantly impacts the outcome. For instance, in the malonic ester synthesis, using a slight excess of the alkylating agent can ensure complete consumption of the enolate. In direct amidation, the stoichiometry of the amine to the dicarboxylic acid will determine the extent of diamide formation.
The table below illustrates how reaction parameters can be varied to optimize the synthesis of amides, based on general findings in the literature.
| Parameter | Variation | Potential Outcome on this compound Synthesis |
| Temperature | Low (-20°C to 5°C) | May favor mono-amidation, requiring further reaction for diamide. google.com |
| High (>140°C) | Can drive direct amidation without a catalyst, but may lead to side products. ru.nl | |
| Catalyst | Lewis Acids (e.g., Nb2O5) | Can enable direct amidation under milder conditions. acs.org |
| Boric Acid | A simple, green catalyst for solvent-free amidation. researchgate.net | |
| Enzymes (e.g., Lipases) | Offers a sustainable route for amide bond formation. nih.gov | |
| Solvent | Toluene | Used in calcium-catalyzed amidation. ru.nl |
| Solvent-free | A green chemistry approach, often involving heating triturated reactants. researchgate.net |
The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign. Key aspects include:
Atom Economy: Direct amidation reactions are generally preferred as they have higher atom economy, with water being the only byproduct. unimi.it
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives, such as cyclopentyl methyl ether, is a key strategy. nih.gov Solvent-free reactions represent an ideal scenario. researchgate.net
Catalysis: Employing catalysts, especially those that are abundant, non-toxic, and recyclable (like heterogeneous catalysts or enzymes), is a cornerstone of green chemistry. rsc.org Enzymes, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for direct amide synthesis. nih.gov
Energy Efficiency: Utilizing methods that operate at lower temperatures or use alternative energy sources, such as mechanochemistry (ball milling), can reduce energy consumption. rsc.org
A study on the mechanosynthesis of diamide tetraols demonstrated a scalable and low-waste procedure, highlighting the potential of such solvent-free methods. rsc.org
Novel Synthetic Strategies and Method Development
Research into new synthetic methods for amides and related structures is ongoing, with a focus on improving efficiency, selectivity, and sustainability. While specific novel methods for this compound are not extensively documented, general advancements in amide bond formation could be applicable.
Recent developments include:
Catalytic Systems: The exploration of novel catalysts, including those based on earth-abundant metals, continues to be a fruitful area of research. ru.nl
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to improved yields and safety, especially for exothermic reactions.
Biocatalysis: The use of enzymes for amide synthesis is a growing field, offering high selectivity and mild reaction conditions. nih.govrsc.org
These emerging strategies hold promise for the future synthesis of this compound and other fine chemicals, aiming for processes that are not only efficient but also safer and more sustainable.
Microwave-Assisted Synthesis of Amide Linkages
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the principles of this technology are highly applicable to the formation of its amide bonds.
The general advantages of microwave irradiation in organic synthesis include rapid and uniform heating of the reaction mixture. This can overcome activation energy barriers more efficiently and reduce the formation of byproducts that may arise from prolonged exposure to high temperatures.
A relevant example of microwave application in the synthesis of related malonamides involves the preparation of N,N'-bis(2-(benzylthio)ethyl)malonamide. In this synthesis, microwave irradiation was employed to facilitate the reaction, demonstrating the feasibility of this technology for constructing the core malonamide (B141969) structure. chemrxiv.org This suggests that a similar approach could be adapted for the synthesis of this compound, potentially by reacting diethyl 2-ethylmalonate with a source of ammonia under microwave irradiation. The reaction conditions, such as temperature, pressure, and irradiation time, would need to be optimized for this specific transformation.
Table 1: Comparison of Conventional vs. Potential Microwave-Assisted Synthesis
| Parameter | Conventional Synthesis | Potential Microwave-Assisted Synthesis |
| Heating Method | Oil bath, heating mantle | Microwave irradiation |
| Reaction Time | Several hours | Minutes to hours |
| Energy Efficiency | Lower | Higher |
| Yield | Variable | Potentially higher |
| Byproduct Formation | Can be significant | Often reduced |
Exploration of Alternative Precursors and Catalytic Systems
The traditional synthesis of this compound involves the reaction of a dialkyl 2-ethylmalonate, such as dimethyl 2-ethylmalonate, with ammonia in an aqueous solution. chemicalbook.com However, the exploration of alternative precursors and the use of catalytic systems can offer significant advantages in terms of efficiency, selectivity, and substrate scope.
Alternative Precursors:
One potential alternative to dialkyl 2-ethylmalonates is the use of 2-ethylmalonic acid itself. The direct amidation of carboxylic acids is a common transformation in organic synthesis. This would typically require an activating agent to convert the carboxylic acid groups into more reactive species that can then react with ammonia.
Catalytic Systems:
The use of catalysts can significantly enhance the efficiency of amide bond formation. For the synthesis of malonamides, various catalytic systems have been investigated. For instance, the synthesis of spirooxindole derivatives from malonamide has been achieved using a PVC-supported ethylenediamine-copper(II) complex as a heterogeneous and recyclable catalyst. researchgate.net This highlights the potential for using transition metal catalysts to facilitate the synthesis of this compound.
Furthermore, the synthesis of certain cosmetic dipeptides has been accomplished using catalysts such as concentrated sulfuric acid, p-toluenesulfonic acid, or ammonium bisulfate. google.com These acidic catalysts could potentially be employed to promote the direct amidation of 2-ethylmalonic acid.
The development of novel catalytic systems remains an active area of research. The design of catalysts that can operate under mild conditions, with high turnover numbers and easy separation from the reaction mixture, is a key objective. For the synthesis of this compound, the exploration of both homogeneous and heterogeneous catalysts could lead to more sustainable and economically viable production methods.
Table 2: Potential Alternative Precursors and Catalytic Systems
| Precursor/Catalyst Type | Specific Example | Potential Advantage |
| Alternative Precursor | 2-Ethylmalonic acid | Direct route, avoids esterification/hydrolysis |
| Alternative Precursor | 2-Ethylmalonyl dichloride | High reactivity, potentially high yield |
| Catalytic System | Copper(II) complexes | Potential for heterogeneous catalysis, recyclability |
| Catalytic System | Acid catalysts (e.g., H₂SO₄) | Can promote direct amidation of carboxylic acids |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethylpropanediamide
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by analyzing its molecular vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopic Investigations
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups. For 2-Ethylpropanediamide, the FT-IR spectrum would be expected to exhibit characteristic peaks for its amide and alkyl groups.
Key expected vibrational modes for this compound would include:
N-H stretching: Typically observed in the region of 3100-3500 cm⁻¹, characteristic of the amide functional groups.
C-H stretching: Arising from the ethyl and propanediamide backbone, these peaks usually appear between 2850 and 3000 cm⁻¹.
C=O stretching (Amide I band): This is a strong absorption typically found in the 1630-1680 cm⁻¹ range, indicative of the carbonyl group in the amide.
N-H bending (Amide II band): This band, resulting from the bending of the N-H bond, is generally observed between 1550 and 1650 cm⁻¹.
C-N stretching: These vibrations occur in the 1400-1000 cm⁻¹ region.
Raman Spectroscopic Studies of this compound
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide additional structural information.
Expected Raman shifts for this compound would include:
C-H stretching: Strong signals from the alkyl groups would be anticipated in the 2800-3000 cm⁻¹ region.
C=O stretching: The amide carbonyl stretch would also be visible, though potentially weaker than in the FT-IR spectrum.
C-C stretching: Vibrations of the carbon backbone would appear in the 800-1200 cm⁻¹ range.
Detailed experimental Raman spectra for this compound are not currently available in published literature or databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
Proton (¹H) NMR Analysis of this compound
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group and the propanediamide core.
A hypothetical ¹H NMR spectrum would likely display the following signals:
A triplet for the methyl protons (-CH₃) of the ethyl group, due to coupling with the adjacent methylene (B1212753) protons.
A quartet for the methylene protons (-CH₂-) of the ethyl group, resulting from coupling with the methyl protons.
A multiplet for the methine proton (-CH-) of the propanediamide backbone, coupled to the adjacent protons.
Signals corresponding to the amide protons (-NH₂), which may appear as broad singlets and their chemical shift can be solvent-dependent.
Carbon-13 (¹³C) NMR Characterization
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
A predicted ¹³C NMR spectrum for this compound would show separate peaks for:
The carbonyl carbons of the two amide groups, which would appear at the most downfield region (typically 170-180 ppm).
The methine carbon attached to the ethyl group.
The methylene carbon of the ethyl group.
The methyl carbon of the ethyl group.
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH ₃ (ethyl) | Triplet | ~10-15 |
| -C H₂- (ethyl) | Quartet | ~20-30 |
| -C H- (backbone) | Multiplet | ~40-50 |
| -C =O (amide) | - | ~170-180 |
| -NH ₂ | Broad Singlet | - |
Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC)
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), are used to establish connectivity between atoms within a molecule.
COSY (¹H-¹H Correlation Spectroscopy): A COSY experiment on this compound would show cross-peaks between the signals of protons that are coupled to each other. For instance, a cross-peak would be expected between the methyl triplet and the methylene quartet of the ethyl group, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.
Experimental 2D NMR data for this compound is not available in the public domain, but these techniques would be essential for a complete and unambiguous structural elucidation.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which aids in structural elucidation. nist.govmsu.edu
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule by measuring its exact mass with a high degree of accuracy. algimed.com For this compound, with a chemical formula of C₅H₁₀N₂O₂, the theoretical exact mass can be calculated using the isotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O).
Theoretical Exact Mass Calculation:
(5 x 12.000000) + (10 x 1.007825) + (2 x 14.003074) + (2 x 15.994915) = 130.074228 Da
An HRMS analysis of this compound is expected to yield a molecular ion peak ([M]⁺) very close to this theoretical value. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula of the analyte. algimed.com
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
| [M]⁺ | C₅H₁₀N₂O₂ | 130.074228 |
| [M+H]⁺ | C₅H₁₁N₂O₂ | 131.081503 |
| [M+Na]⁺ | C₅H₁₀N₂O₂Na | 153.063622 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is an essential technique for elucidating the fragmentation pathways of a molecule. uni-saarland.de In an MS/MS experiment, the molecular ion of this compound ([M]⁺, m/z 130) would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments provides valuable information about the compound's structure.
Predicted Fragmentation Pathways:
The structure of this compound suggests several likely fragmentation pathways:
Loss of an ethyl radical (•C₂H₅): Cleavage of the bond between the ethyl group and the propanediamide backbone would result in a fragment ion at m/z 101. This is often a favorable fragmentation for compounds with alkyl chains.
Loss of an acetamide (B32628) radical (•CH₂CONH₂): Cleavage of the carbon-carbon bond within the backbone could lead to the loss of an acetamide radical, resulting in a fragment at m/z 73.
Loss of an amino group (•NH₂): The loss of an amino radical from one of the amide groups would produce a fragment ion at m/z 114.
Formation of an acylium ion: Cleavage adjacent to a carbonyl group can result in the formation of a stable acylium ion. For example, the loss of an ethyl group and an amino group could lead to the formation of an acylium ion.
Table 2: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion (m/z) |
| 130 | [M - C₂H₅]⁺ | •C₂H₅ | 101 |
| 130 | [M - CH₂CONH₂]⁺ | •CH₂CONH₂ | 73 |
| 130 | [M - NH₂]⁺ | •NH₂ | 114 |
| 130 | [M - CONH₂]⁺ | •CONH₂ | 86 |
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. uzh.ch
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org The presence of chromophores, or light-absorbing functional groups, determines the absorption characteristics of a molecule. In this compound, the two amide functional groups act as chromophores.
Amide groups typically exhibit a weak n → π* transition at longer wavelengths (around 210-220 nm) and a more intense π → π* transition at shorter wavelengths (below 200 nm). Therefore, the UV-Vis spectrum of this compound, when measured in a suitable solvent that does not absorb in this region (e.g., hexane (B92381) or ethanol), is expected to show a weak absorption band in the 210-220 nm range. The intensity of this absorption is generally low, with a small molar absorptivity (ε).
Table 3: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| n → π | ~ 215 | Low (< 100) |
| π → π | < 200 | High |
X-ray Diffraction and Crystallographic Analysis of this compound
X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. uzh.ch
Single-Crystal X-ray Diffraction for Absolute Configuration Determination
A successful crystallographic analysis of this compound would provide unambiguous confirmation of its covalent structure. Furthermore, as this compound is a chiral molecule (the carbon atom bearing the ethyl group is a stereocenter), single-crystal X-ray diffraction of a resolved enantiomer would allow for the determination of its absolute configuration.
Table 4: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 820 |
| Z | 4 |
Powder X-ray Diffraction for Solid-State Characterization
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline phases of a solid material. The technique involves directing X-rays at a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to the crystalline structure of the material.
A theoretical PXRD pattern can be calculated from single-crystal X-ray diffraction data, which provides the fundamental crystal structure, including unit cell dimensions and atomic positions. This calculated pattern serves as a reference for what would be expected from a pure, crystalline powder sample of this compound under specific X-ray wavelength conditions.
Analysis of Intermolecular Packing and Hydrogen Bonding Networks
The amide groups of this compound are key to its intermolecular interactions, with each amide oxygen atom acting as an acceptor for two hydrogen bonds. rsc.org This results in a robust, three-dimensional network of hydrogen bonds that stabilizes the crystal packing. rsc.org The amide groups themselves are rotated out of the central C-C-C plane of the molecule by approximately 70-73 degrees. rsc.org
Below are tables detailing the crystallographic data and the hydrogen-bonding geometry for this compound. rsc.org
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C5H10N2O2 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 9.033 (3) |
| b (Å) | 8.956 (3) |
| c (Å) | 9.071 (2) |
| β (°) | 114.33 (2) |
| Volume (ų) | 668.2 (3) |
| Z | 4 |
Data sourced from Sakamoto et al. (2000). rsc.org
Table 2: Hydrogen-Bonding Geometry for this compound (Å, °)
| D—H···A | D-H | H···A | D···A | D-H···A |
|---|---|---|---|---|
| N1—H1A···O2(i) | 0.90(2) | 2.13(2) | 3.003(2) | 163(2) |
| N1—H1B···O1(ii) | 0.86(2) | 2.14(2) | 2.955(2) | 159(2) |
| N2—H2A···O1(iii) | 0.85(3) | 2.22(3) | 3.033(2) | 161(2) |
| N2—H2B···O2(ii) | 0.91(2) | 2.06(2) | 2.956(2) | 167(2) |
Symmetry codes: (i) x, y-1, z; (ii) -x+1/2, y+1/2, -z+3/2; (iii) -x, -y, -z+2. Data sourced from Sakamoto et al. (2000). rsc.org
Chiroptical Spectroscopy (if applicable, for stereoisomers of this compound)
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is highly sensitive to the chiral nature of molecules.
The this compound molecule is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity, and Circular Dichroism (CD) spectroscopy is not an applicable technique for its characterization in its native form. CD spectroscopy would be relevant for chiral derivatives of this compound or if the molecule were to be placed in a chiral environment that could induce a CD signal. However, no such studies have been reported in the reviewed literature.
Theoretical and Computational Chemistry Investigations of 2 Ethylpropanediamide
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure that governs molecular behavior. For 2-Ethylpropanediamide, these methods can elucidate its stability, reactivity, and spectroscopic signatures.
The electronic structure of this compound can be investigated using two primary classes of quantum mechanical methods: Ab Initio and Density Functional Theory (DFT).
Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data beyond fundamental physical constants. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational approximation of the electronic wavefunction. mdpi.com More advanced and accurate (and computationally expensive) ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), build upon the HF result to incorporate electron correlation—the interactions between electrons that the HF method neglects. For a molecule like this compound, these methods can provide highly accurate geometric parameters and energies.
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. mdpi.com The core of DFT lies in the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. A variety of functionals exist, with hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) being among the most widely used for organic molecules, often yielding results comparable in accuracy to more demanding MP2 calculations for a fraction of the computational cost. A DFT study of this compound would typically involve geometry optimization to find the lowest energy structure and calculation of properties such as molecular orbital energies (HOMO/LUMO), dipole moment, and atomic charges.
Both Ab Initio and DFT methods require the selection of a basis set, which is a set of mathematical functions used to build the molecular orbitals. mdpi.com The choice of basis set directly impacts the accuracy and cost of the calculation.
Basis sets range from minimal (e.g., STO-3G), which are computationally fast but offer low accuracy, to extensive sets that provide results approaching the complete basis set limit at a high computational cost. For a molecule like this compound, containing hydrogen, carbon, nitrogen, and oxygen, the Pople-style basis sets are a common choice. A typical starting point would be the 6-31G(d,p) basis set. This is a split-valence basis set, meaning it uses more functions for valence electrons than for core electrons. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are crucial for accurately describing chemical bonding and non-covalent interactions.
For higher accuracy, one might employ larger basis sets like the correlation-consistent sets from Dunning (e.g., cc-pVDZ, aug-cc-pVTZ). The "aug" prefix denotes the addition of diffuse functions, which are important for describing anions and weak interactions. The performance of a chosen method and basis set is assessed by comparing calculated properties against experimental data where available, or by checking for convergence of properties as the basis set size is increased.
Table 1: Illustrative Basis Sets for Calculations on this compound
| Basis Set | Description | Typical Application |
|---|---|---|
| STO-3G | Minimal basis set | Low-accuracy, preliminary calculations |
| 6-31G(d) | Split-valence with d-polarization functions on heavy atoms | Standard for geometry optimizations |
| 6-311+G(d,p) | Triple-split valence with diffuse and polarization functions | Higher accuracy optimizations, energy calculations |
| cc-pVTZ | Correlation-consistent, triple-zeta | High-accuracy calculations, benchmarking |
This table is for illustrative purposes. The optimal basis set depends on the specific property being calculated and the available computational resources.
Once the geometry of this compound is optimized using a selected DFT or ab initio method, the same level of theory can be used to predict its spectroscopic properties. A key step in validating a computational model is to compare these predicted spectra with experimentally obtained spectra.
Vibrational Spectroscopy (IR, Raman): The calculation of second derivatives of the energy with respect to atomic positions yields a Hessian matrix, from which harmonic vibrational frequencies can be derived. These frequencies correspond to the fundamental vibrational modes of the molecule, such as N-H stretches, C=O stretches, and C-C bond vibrations, which are observed in infrared (IR) and Raman spectra. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (e.g., ¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus in the molecule. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |
|---|---|---|
| N-H Symmetric Stretch | 3450 | 3445 |
| N-H Asymmetric Stretch | 3330 | 3325 |
| C-H Stretch (Ethyl) | 2970 | 2968 |
| C=O Symmetric Stretch | 1685 | 1680 |
| N-H Bend | 1625 | 1622 |
This table is a hypothetical illustration. The agreement between scaled calculated and experimental frequencies is a measure of the quality of the computational model.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the ethyl group and the rotation around the C-C single bonds in this compound mean that the molecule can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify these different conformers and determine their relative stabilities.
The collection of all possible conformations and their corresponding energies defines the potential energy surface (PES) of the molecule. wikipedia.orglibretexts.orglibretexts.org For this compound, the key degrees of freedom that define its conformational landscape are the dihedral angles associated with rotation around the single bonds. The most significant of these would be the C-C-C-C dihedral angle of the ethyl group relative to the propanediamide backbone and the dihedral angles involving the amide groups.
To explore this landscape, a systematic conformational search can be performed. This involves rotating specific bonds by a set increment (e.g., 30°) and calculating the energy at each point, a process known as a relaxed PES scan. This scan maps out the energy as a function of the chosen dihedral angles, revealing the energetic barriers to rotation and the locations of stable conformers. researchgate.net
On the potential energy surface, stable conformations correspond to energy minima. libretexts.org The lowest energy conformation is called the global minimum, representing the most stable and, therefore, most populated structure of the molecule at equilibrium. Other energy minima are known as local minima; these are stable conformers but possess higher energy than the global minimum. The points of maximum energy on the pathway between two minima are transition states, which represent the energy barrier for interconversion.
Following a PES scan, the low-energy structures are selected for full geometry optimization to precisely locate the energy minima. Subsequent frequency calculations confirm that these structures are true minima (having no imaginary frequencies), while transition states have exactly one imaginary frequency. This analysis provides a complete picture of the conformational preferences and dynamic behavior of this compound.
Table 3: Illustrative Conformational Analysis of this compound
| Conformer | Key Dihedral Angle(s) (°)* | Relative Energy (kJ/mol) | Status |
|---|---|---|---|
| Conformer A (Anti) | ~180 | 0.00 | Global Minimum |
| Conformer B (Gauche) | ~60 | 3.5 | Local Minimum |
| Conformer C (Eclipsed) | ~120 | 15.0 | Transition State |
Dihedral angle refers to the central C-C-C-C bond. This table is a simplified, illustrative example. A full analysis would consider rotation around multiple bonds.
Molecular Orbital Theory and Reactivity Prediction
Molecular orbital theory provides a sophisticated model to predict the chemical behavior of molecules by analyzing the distribution and energy of their electrons. For this compound, this approach is key to identifying its reactive nature.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting reactivity. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com
For this compound, the HOMO is expected to be localized primarily on the lone pairs of the oxygen and nitrogen atoms of the two amide groups. These regions of high electron density are the most available for donation. Conversely, the LUMO is anticipated to be the π* (pi-antibonding) orbital associated with the two carbonyl (C=O) groups.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower stability. Computational studies on analogous amide systems can provide insight into the expected values for this compound.
Illustrative FMO Data for an Amide System
| Parameter | Illustrative Energy (eV) | Description |
|---|---|---|
| EHOMO | -7.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | +1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 8.7 eV | ELUMO - EHOMO; indicates chemical stability and reactivity. A larger gap implies greater stability. |
This table is illustrative and shows typical values for amide-containing molecules. Actual values for this compound would require specific DFT calculations.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. youtube.comyoutube.com From DFT calculations, several "conceptual descriptors" can be derived to quantify reactivity.
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is related to the HOMO-LUMO gap.
Global Electrophilicity Index (ω): Quantifies the propensity of a species to accept electrons. A higher value indicates a better electrophile. DFT studies on similar pyrimidine (B1678525) diamino compounds have identified electrophilicity as a key descriptor of stability and reactivity. mdpi.com
Nucleophilicity Index (N): Quantifies the ability of a molecule to donate electrons.
Fukui Functions (f(r)): These functions identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. For this compound, the carbonyl carbons are expected to be primary sites for nucleophilic attack, while the nitrogen and oxygen atoms would be sites for electrophilic attack.
Illustrative Conceptual DFT Descriptors for an Amide System
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | Measures electron-attracting power. |
| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | Indicates resistance to charge transfer. |
| Electrophilicity (ω) | χ²/2η | Index for electrophilic character. |
| Nucleophilicity (N) | EHOMO(Nu) - EHOMO(TCE) | Index for nucleophilic character (relative to a reference). |
This table provides the definitions and significance of common DFT descriptors. Their calculation requires specific computational analysis.
Topological analyses of electron density provide a visual and quantitative method for understanding chemical bonding and reactivity.
Electron Localization Function (ELF) and Local Orbital Locator (LOL): These methods map the spatial localization of electrons. In this compound, high ELF/LOL values would be expected for the covalent bonds (C-C, C-N, N-H, C=O) and for the lone pairs on the oxygen and nitrogen atoms, confirming their role in the molecule's reactivity.
Reduced Density Gradient (RDG): This analysis is particularly useful for visualizing non-covalent interactions. It plots the RDG against the electron density. Spikes in the RDG plot at low-density regions are indicative of interactions such as hydrogen bonds and van der Waals forces. For this compound, RDG analysis would be able to map the intramolecular and intermolecular hydrogen bonds and the dispersion forces associated with the ethyl group.
Average Local Ionization Energy (ALIE): The ALIE on the electron density surface indicates the regions from which it is easiest to remove an electron. The lowest ALIE values are typically found around the most reactive nucleophilic sites, which for this compound would correspond to the lone pairs of the amide groups.
Non-Covalent Interactions and Molecular Recognition Principles
Non-covalent interactions are crucial for determining the three-dimensional structure, crystal packing, and molecular recognition properties of molecules like this compound. youtube.com
Hydrogen bonds are strong, directional dipole-dipole interactions that form between a hydrogen atom bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom. youtube.comchemspider.com The propanediamide structure contains excellent hydrogen bond donors (the N-H groups) and acceptors (the carbonyl C=O groups). nih.gov
Intermolecular Hydrogen Bonding: It is highly probable that this compound forms extensive networks of intermolecular hydrogen bonds in the solid and liquid states. These interactions, where the N-H of one molecule bonds with the C=O of a neighboring molecule, are critical to the stability of the condensed phases. Studies on related amides demonstrate that such bonding networks are a defining feature of their crystal structures. researchgate.net
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding (a hydrogen bond within the same molecule) exists if the molecule can adopt a conformation that brings a donor and acceptor group into close proximity. Depending on the rotational flexibility around the C-C single bonds, a seven-membered ring could potentially form via an N-H···O=C interaction. However, this may be sterically hindered by the presence of the ethyl group. Computational studies on similar peptide diamides show that seven-membered hydrogen-bonded rings are often energetically favorable. nist.gov
The presence of the ethyl group on the central carbon may influence the preferred hydrogen-bonding patterns due to steric hindrance, potentially favoring certain intermolecular arrangements over others that might be seen in the unsubstituted propanediamide.
Van der Waals forces are a set of relatively weak intermolecular attractions that include London dispersion forces. nih.gov
Aromatic and Pi-Stacking Interactions
The study of aromatic and π-stacking interactions is a fundamental aspect of computational chemistry, crucial for understanding the three-dimensional structures and binding affinities of molecules. nih.gov These non-covalent interactions are driven by the delocalized π-electrons in aromatic systems. reddit.com However, in the case of this compound, the molecule itself lacks any aromatic rings. Its structure consists of a propane (B168953) backbone with two amide functional groups and an ethyl substituent.
Therefore, intramolecular or intermolecular interactions for this compound would not involve classical π-stacking as seen in compounds with phenyl or other aromatic moieties. nih.govrsc.org The focus of computational analysis for this molecule would instead be on other forms of non-covalent interactions, such as hydrogen bonding (between the amide groups), and van der Waals forces. While this compound does not exhibit these interactions itself, its interactions with aromatic molecules in a larger system could be computationally modeled to understand how it might fit into an aromatic binding pocket of a protein, for example. In such a scenario, the amide groups could still engage in hydrogen bonds with aromatic side chains, like tryptophan. nih.gov
Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method used to directly calculate the interaction energy between molecules. wikipedia.org A key advantage of SAPT is that it provides a decomposition of the total interaction energy into physically meaningful components: electrostatics, exchange (or Pauli repulsion), induction (polarization), and dispersion. wikipedia.orgpsicode.org This method avoids the issue of basis set superposition error (BSSE) that can affect other methods. wikipedia.org
For a dimer of this compound, a SAPT analysis would provide a quantitative breakdown of the forces holding the two molecules together. The primary contributions to the interaction energy would be expected from:
Electrostatics: Arising from the interaction between the permanent multipole moments of the two molecules. The polar amide groups (-CONH2) of this compound would create significant dipole moments, leading to strong electrostatic interactions.
Exchange: This is a purely quantum mechanical effect arising from the Pauli exclusion principle, leading to repulsion at short intermolecular distances.
Induction: This term accounts for the polarization of one molecule by the electric field of the other. The polar amide groups would induce dipoles in the neighboring molecule.
Dispersion: Also known as London forces, this arises from instantaneous fluctuations in electron density and is a key attractive force for all molecules.
A hypothetical SAPT0/aug-cc-pVDZ calculation for a this compound dimer might yield the following energy decomposition, illustrating the dominance of electrostatic and dispersion forces in its intermolecular interactions.
| Interaction Component | Energy (kcal/mol) | Description |
|---|---|---|
| Electrostatics | -8.5 | Attractive force from permanent dipole interactions of polar amide groups. |
| Exchange | +10.2 | Repulsive force due to overlapping electron clouds. |
| Induction | -2.1 | Attractive force from induced dipoles. |
| Dispersion | -4.8 | Attractive force from instantaneous electron correlation. |
| Total Interaction Energy | -5.2 | Net attractive interaction between the two molecules. |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations provide detailed information about the conformational changes and dynamic behavior of molecules in various environments. nih.gov
Simulating this compound in different solvents, such as water, ethanol, or a non-polar solvent like hexane (B92381), would reveal how its structure and dynamics are influenced by its surroundings. The polar amide groups are capable of forming strong hydrogen bonds with protic solvents like water.
In an aqueous environment, water molecules would form a structured solvation shell around the amide groups. The ethyl group, being non-polar, would likely favor conformations that minimize its exposure to water. In a less polar solvent, the intramolecular hydrogen bonding between the two amide groups of a single this compound molecule might become more favorable.
MD simulations can quantify these effects by calculating properties such as the radial distribution function (RDF) between the amide hydrogens and solvent oxygen atoms, which would indicate the strength and structure of solvation.
This compound possesses several rotatable bonds, leading to significant conformational flexibility. The key dihedral angles that would be monitored in an MD simulation are those around the C-C bonds of the propane backbone and the C-N bonds of the amide groups.
Fluctuation analysis, such as calculating the root-mean-square fluctuation (RMSF) of each atom, would highlight the most mobile regions of the molecule. It is expected that the terminal atoms of the ethyl group and the hydrogens of the amide groups would show the highest fluctuations. Analysis of the conformational dynamics can reveal the preferred spatial arrangements of the functional groups and the energy barriers between different conformational states. nih.gov
| Dihedral Angle | Atoms Involved | Expected Behavior |
|---|---|---|
| τ1 | N-C-C-C | Defines the orientation of the first amide group relative to the backbone. |
| τ2 | C-C-C-N | Defines the orientation of the second amide group relative to the backbone. |
| τ3 | C-C-C-C (ethyl) | Rotation of the ethyl group. |
Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms
Computational methods can be employed to predict the chemical reactivity of a molecule and to elucidate potential reaction mechanisms. nih.gov This often involves the use of quantum mechanics to map out the potential energy surface of a reaction.
For any chemical reaction, such as the hydrolysis of one of the amide groups in this compound, the reaction proceeds through a high-energy transition state. Identifying the geometry and energy of this transition state is crucial for understanding the reaction kinetics.
Computational methods can be used to locate the transition state structure on the potential energy surface. This is typically a structure with one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Once the transition state is identified, its energy can be used to calculate the activation energy of the reaction, providing a theoretical estimate of the reaction rate. For this compound, a likely reaction to study would be its hydrolysis, where a water molecule attacks one of the carbonyl carbons of the amide groups. The transition state would involve a tetrahedral intermediate.
Reaction Coordinate Analysis
While computational studies on related molecules have been conducted, the specific energetic and geometric details of reaction pathways involving this compound are not available in the reviewed literature. For instance, theoretical investigations have been performed on similar compounds like 2-ethyl-2-phenylmalonamide, but these have primarily focused on spectroscopic and structural properties rather than reaction mechanisms. physchemres.org
General methodologies for transition state analysis and reaction coordinate mapping are well-established in computational chemistry. nih.govnih.gov These approaches often employ Density Functional Theory (DFT) or other high-level ab initio methods to calculate the potential energy surface along a defined reaction coordinate. researchgate.netresearchgate.netekb.eg Such studies provide valuable insights into reaction kinetics and thermodynamics, including the determination of activation energies and the identification of rate-limiting steps. nih.govresearchgate.net However, without specific application of these methods to this compound, no detailed research findings or data tables for its reaction coordinates can be presented.
Further theoretical research would be necessary to elucidate the reaction mechanisms of this compound, such as its hydrolysis, thermal decomposition, or other chemical transformations. Such studies would involve identifying the relevant elementary steps, locating the transition state structures for each step, and calculating the corresponding energy barriers.
Interdisciplinary Research Methodologies and Future Outlook
Synergistic Integration of Experimental and Computational Chemistry in 2-Ethylpropanediamide Research
The convergence of experimental and computational chemistry offers a powerful paradigm for the in-depth study of molecules like this compound. rsc.orgelectrochemsci.orgjchemlett.com This synergistic approach allows for a deeper understanding of chemical phenomena than either methodology could achieve alone. nih.gov For instance, experimental techniques such as gravimetric, gasometric, and thermometric methods can provide macroscopic data on physical and chemical processes. electrochemsci.org In the context of this compound, these could be used to study its thermal stability, solubility, and reactivity.
Complementing these experimental findings, computational chemistry can provide atomic-level insights. jchemlett.com Quantum chemical methods, for example, can be used to calculate molecular orbitals, Fukui functions, and other electronic properties to predict reactive sites. electrochemsci.org For this compound, this could help identify which of the amide groups is more susceptible to electrophilic or nucleophilic attack. The combination of these approaches has been successfully used to study the corrosion inhibition properties of other amide-containing molecules, where experimental methods confirmed the inhibitory effect and computational studies elucidated the adsorption mechanism on a metal surface. electrochemsci.orgjchemlett.com A similar integrated strategy could be employed to investigate the potential of this compound in various applications.
Advancements in Computational Models for Complex Chemical Systems
Recent advancements in computational modeling provide a suite of tools that could be applied to understand the behavior of this compound in complex chemical systems. uio.no Density Functional Theory (DFT) calculations, for example, have been instrumental in elucidating reaction mechanisms, such as the hydrogenation of amides catalyzed by bifunctional catalysts. uio.no Such models can map out the potential energy surface of a reaction, identifying transition states and intermediates, which are often difficult to capture experimentally. frontiersin.org
Furthermore, the rise of machine learning (ML) in chemistry offers new avenues for predicting chemical properties and reaction outcomes. rsc.org ML models, trained on large datasets of experimental results, have shown promise in predicting the yields of amide coupling reactions with reasonable accuracy. rsc.orgpnas.org For a molecule like this compound, ML models could be developed to predict its reactivity with different reagents or its physical properties under various conditions, thereby accelerating the discovery of its potential applications. Computational design of polymers has also benefited from molecular orbital theories to predict the conformational preferences and physical properties of poly(ester amide)s and polyurethanes. rsc.org A similar approach could be used to model polymers derived from this compound.
Chemical Biology Approaches to Understanding Molecular Interactions (General Principles)
Chemical biology provides a framework for understanding how small molecules like this compound might interact with biological macromolecules. nih.gov A fundamental principle of chemical biology is the study of molecular recognition, which governs the specific binding of a ligand to a receptor. portlandpress.comnih.gov The amide bond is a key functional group in many biological molecules, and its interactions are crucial for processes ranging from protein folding to enzyme catalysis. nih.govresearchgate.net Amide linkages have even been shown to mimic phosphate (B84403) groups in their interactions with proteins in the context of RNA. oup.com
A variety of experimental and computational techniques are available to characterize the binding of a ligand, such as this compound, to a macromolecule. drughunter.comnih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions at atomic resolution. researchgate.net Techniques like chemical shift perturbation and saturation transfer difference NMR can identify binding events and map the binding interface. researchgate.net X-ray crystallography can provide a static, high-resolution picture of the ligand-protein complex, revealing the precise orientation and interactions of the ligand in the binding pocket. drughunter.com
Other techniques include:
Surface Plasmon Resonance (SPR): to measure the kinetics and affinity of binding in real-time. nih.govnih.gov
Isothermal Titration Calorimetry (ITC): to determine the thermodynamic parameters of binding.
Hydrogen/Deuterium Exchange (HDX) Mass Spectrometry: to identify regions of a protein that become protected from solvent upon ligand binding. drughunter.com
Computational Docking and Molecular Dynamics (MD) Simulations: to predict and analyze binding modes and energies. nih.gov
These methodologies, while not yet applied to this compound, represent the standard toolkit for assessing the biological potential of a small molecule.
Understanding the mechanism of molecular recognition involves elucidating the specific non-covalent interactions that drive binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For a molecule like this compound, the two amide groups provide both hydrogen bond donors and acceptors, while the ethyl group offers a hydrophobic region.
Emerging Methodologies and Research Frontiers in Amide Chemistry
The field of amide chemistry is continuously evolving, with new synthetic methods and applications being developed. nih.govbenthamdirect.com A major focus is on developing more sustainable and efficient ways to form amide bonds, moving away from traditional coupling reagents that generate stoichiometric waste. researchgate.netnumberanalytics.comucl.ac.uk Emerging catalytic methods, including those using transition metals and organocatalysts, allow for amide synthesis under milder conditions. benthamdirect.comnumberanalytics.com Biocatalytic approaches, using enzymes like lipase (B570770), offer a green alternative for amide bond formation. mdpi.comrsc.org
Another frontier is the activation of the typically stable amide bond for further transformations. nih.govrsc.orgmdpi.com This "amide activation" allows amides to be used as versatile synthons in organic synthesis. rsc.org For this compound, these emerging methodologies could be applied to develop novel synthetic routes to the compound itself or to use it as a building block for more complex molecules. The development of Umpolung Amide Synthesis (UmAS) for the creation of challenging N-aryl amides is an example of the innovative strategies being explored. nih.gov
Future Research Directions for this compound
Given the limited research on this compound, numerous avenues for future investigation exist. A foundational step would be a comprehensive characterization of its physicochemical properties using a combination of experimental and computational methods as outlined in section 5.1.
Based on the broader context of amide chemistry, potential research directions include:
Polymer Chemistry: Investigating this compound as a monomer for the synthesis of novel polyamides or copolyamides. Computational modeling could predict the properties of such polymers.
Coordination Chemistry: Exploring the ability of this compound to act as a ligand for metal ions, potentially forming interesting coordination polymers or metal-organic frameworks.
Medicinal Chemistry and Chemical Biology: Screening this compound for biological activity. Although a simple molecule, it could serve as a fragment or starting point for the development of more complex bioactive compounds. The methodologies described in section 5.3 would be central to such efforts.
Supramolecular Chemistry: Studying the self-assembly properties of this compound in the solid state and in solution to see if it forms interesting hydrogen-bonded networks or other supramolecular structures.
Green Chemistry: Exploring its synthesis and use in environmentally benign solvent systems or through biocatalytic routes.
By applying these interdisciplinary research methodologies, the scientific community can move beyond the basic identification of this compound and begin to uncover its unique chemical properties and potential applications.
Q & A
Q. What are the optimal synthetic routes for 2-Ethylpropanediamide, and how can researchers validate reaction efficiency?
Methodological Answer:
- Step 1: Review primary literature for existing synthesis protocols, focusing on solvent systems, catalysts, and yield optimization. Use databases (e.g., SciFinder) to cross-reference methods .
- Step 2: Design controlled experiments comparing reaction conditions (e.g., temperature, stoichiometry). Validate efficiency via yield calculations, purity checks (HPLC), and spectroscopic characterization (NMR, IR) .
- Step 3: Employ statistical error analysis (e.g., standard deviation across triplicate runs) to assess reproducibility .
Q. Example Table: Synthetic Route Comparison
| Condition | Yield (%) | Purity (HPLC) | Reaction Time (hr) |
|---|---|---|---|
| Method A (Ref. X) | 78 ± 3 | 95% | 12 |
| Method B (Ref. Y) | 85 ± 2 | 98% | 8 |
Q. How should researchers conduct a systematic literature review to identify gaps in this compound research?
Methodological Answer:
- Step 1: Define search terms (e.g., "this compound synthesis," "spectral properties") and filter results by peer-reviewed journals, excluding non-academic sources .
- Step 2: Categorize findings into themes (e.g., synthesis, applications, toxicity). Use citation-tracking tools to identify seminal papers and recent advances .
- Step 3: Highlight contradictions (e.g., conflicting solubility data) and understudied areas (e.g., metabolic pathways) for further investigation .
Advanced Research Questions
Q. How can contradictions in spectral data interpretation for this compound be resolved using advanced analytical techniques?
Methodological Answer:
- Step 1: Perform multi-technique characterization (e.g., X-ray crystallography for structural confirmation, high-resolution mass spectrometry for molecular weight validation) to cross-validate data .
- Step 2: Apply multivariate analysis (e.g., PCA) to identify outliers in datasets. Compare results with computational models (DFT calculations) to resolve ambiguities .
- Step 3: Publish raw data and analysis protocols in supplementary materials to enable peer validation .
Q. What computational strategies are effective in predicting the reactivity of this compound in novel reaction environments?
Methodological Answer:
- Step 1: Use molecular docking simulations to study ligand-protein interactions, focusing on steric and electronic effects of the ethyl group .
- Step 2: Conduct DFT calculations to map potential energy surfaces for reaction pathways (e.g., hydrolysis, alkylation). Validate predictions with kinetic experiments .
- Step 3: Integrate machine learning models trained on existing reaction databases to predict optimal conditions for unexplored transformations .
Q. Example Table: Computational vs. Experimental Reactivity Data
| Parameter | DFT Prediction | Experimental Result | Error Margin |
|---|---|---|---|
| Activation Energy | 45 kJ/mol | 48 ± 2 kJ/mol | 6.7% |
| Reaction Rate | 1.2 × 10⁻³/s | 1.1 × 10⁻³/s | 8.3% |
Q. How should researchers design a pharmacodynamic study to evaluate this compound’s bioactivity while minimizing confounding variables?
Methodological Answer:
- Step 1: Define dose-response parameters (IC₅₀, EC₅₀) using in vitro assays (e.g., enzyme inhibition). Include positive/negative controls and blind testing to reduce bias .
- Step 2: Use stratified sampling for in vivo models to account for biological variability. Apply ANOVA or mixed-effects models to isolate compound-specific effects .
- Step 3: Address threats to validity (e.g., batch variability in reagents) via randomization and replication .
Guidelines for Data Reporting
- Raw Data: Submit large datasets (e.g., spectral scans, kinetic curves) as supplementary materials .
- Ethical Compliance: Disclose funding sources, conflicts of interest, and ethical approvals (e.g., animal testing protocols) .
- Reproducibility: Provide detailed experimental protocols, including equipment calibration and reagent lot numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
